molecular formula C21H21NO5S2 B11406815 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B11406815
M. Wt: 431.5 g/mol
InChI Key: RSPNFYOTRKYTFL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, a thiophene ring, and a sulfone group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chromene Core: This step involves the cyclization of appropriate precursors to form the chromene ring system.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the chromene core.

    Sulfone Group Addition: The sulfone group is incorporated via oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling: The final step involves coupling the thiophene and chromene systems with the carboxamide group under specific conditions, such as using coupling agents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic systems to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like EDCI or DCC. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group and the chromene core are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular pathways and exerting its effects.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a sulfone group and are studied for their biological activities.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide: This compound shares the thiophene and sulfone groups and is used in similar research applications.

Properties

Molecular Formula

C21H21NO5S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C21H21NO5S2/c1-13-8-14(2)20-17(9-13)18(23)10-19(27-20)21(24)22(11-16-4-3-6-28-16)15-5-7-29(25,26)12-15/h3-4,6,8-10,15H,5,7,11-12H2,1-2H3

InChI Key

RSPNFYOTRKYTFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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